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Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611 Get Quote

Compound Profile & Mechanism of Action
AS2541019 is a potent, selective small-molecule inhibitor of the phosphoinositide 3-kinase

delta (PI3Kδ) isoform. Unlike pan-PI3K inhibitors, AS2541019 specifically targets the p110δ

catalytic subunit, which is predominantly expressed in leukocytes (B cells, T cells, and myeloid

cells). Its primary mechanism involves blocking the phosphorylation of Akt (Protein Kinase B),

thereby downstreaming signaling pathways critical for B-cell activation, proliferation, and

antibody production.

Target: PI3Kδ (p110δ)

Biochemical IC50: ~20.1 nM (Enzymatic inhibition)

Primary Application: Inhibition of B-cell receptor (BCR) signaling, suppression of donor-

specific antibody (DSA) production in transplantation models.

Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of AS2541019 within the BCR

signaling cascade.
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Figure 1: Mechanism of Action. AS2541019 selectively inhibits PI3Kδ, preventing the

conversion of PIP2 to PIP3 and blocking downstream Akt/mTOR signaling.

Solubility & Stock Preparation
Improper solubilization is the leading cause of inconsistent IC50 data. AS2541019 is

hydrophobic and requires organic solvents for initial reconstitution.
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Protocol: Reconstitution
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

Calculation: For 1 mg of AS2541019 (MW ≈ 529.6 g/mol ), add 188.8 µL DMSO to achieve

10 mM.

Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw

cycles.

Troubleshooting Solubility
Issue Cause Solution

Precipitation in Media

Rapid addition of high-

concentration stock to

aqueous buffer.

Step-down dilution: Dilute

stock 1:10 in media before

adding to cells. Vortex

immediately.

Crystal Formation
Stock stored at -20°C for >6

months.

Sonicate stock for 5 mins at

room temperature before use.

Verify clarity visually.

Cell Toxicity (Vehicle)
Final DMSO concentration

>0.5%.

Ensure final DMSO

concentration is ≤0.1% (v/v).

Include a "Vehicle Only"

control.

Dose-Response Optimization
While the enzymatic IC50 is ~20 nM, cellular potency is often 10–50x higher due to membrane

permeability and ATP competition.

Recommended Concentration Ranges
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Assay Type
Target Concentration
Range

Key Readout

Biochemical / Kinase Assay 0.1 nM – 100 nM
Enzyme activity (ADP

production)

Cell Signaling (Western Blot) 10 nM – 1 µM p-Akt (Ser473), p-S6

Cell Proliferation (B-Cells) 50 nM – 5 µM
ATP viability (CellTiter-Glo),

BrdU

Functional (Antibody Prod.) 100 nM – 10 µM ELISA (IgG/IgM levels)

Experimental Design: IC50 Determination
Do not rely on a single dose. Perform a 7-point serial dilution to capture the full sigmoidal

curve.

Top Concentration: 10 µM (ensure DMSO <0.1%).

Dilution Factor: 1:3 or 1:4 serial dilution.

Points: 10 µM, 2.5 µM, 625 nM, 156 nM, 39 nM, 9.7 nM, 2.4 nM, + Vehicle Control (0 nM).

Incubation Time:

Signaling (p-Akt): 1–4 hours.

Proliferation/Viability: 48–72 hours.[1]

Troubleshooting FAQ
Q1: I see inhibition of T-cell proliferation at high doses (e.g., >5 µM). Is this expected? A: Yes.

While AS2541019 is selective for PI3Kδ (p110δ), high micromolar concentrations can lead to

off-target inhibition of other isoforms (like PI3Kγ or PI3Kα) or general toxicity. To maintain

selectivity, aim to work below 1 µM unless your specific cell model is highly resistant.

Q2: My Western Blot shows no reduction in p-Akt, even at 1 µM. A: Check your stimulation

method. PI3Kδ is critical for BCR-mediated signaling (e.g., Anti-IgM stimulation). If you are
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stimulating with potent growth factors like IGF-1 or Insulin, the cell may bypass PI3Kδ and

utilize PI3Kα/β.

Validation Step: Ensure you are using a B-cell relevant stimulus (Anti-IgM, CD40L, or IL-4).

Q3: The compound precipitates when added to the cell culture media. A: This "crashing out"

occurs when hydrophobic compounds hit aqueous media too fast.

Fix: Prepare an intermediate dilution in media (e.g., 10x final concentration) containing 1%

DMSO, mix well, and then add this to your cell wells. This prevents local high-concentration

shock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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